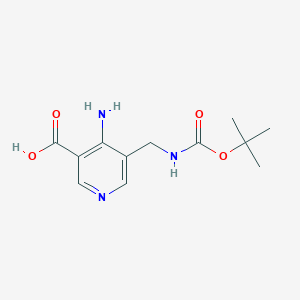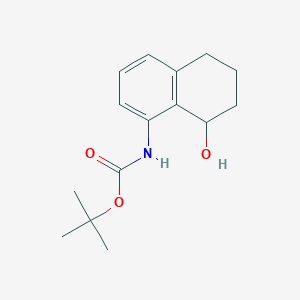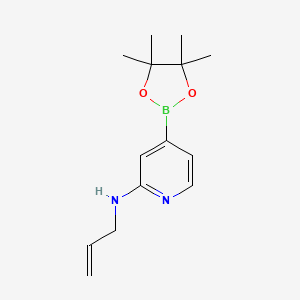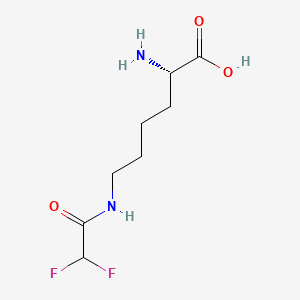
H-Lys(F2Ac)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys(F2Ac)-OH, also known as Nα-(2,2-difluoroacetyl)-L-lysine, is a modified amino acid derivative. This compound is of significant interest due to its unique structural properties, which include the presence of a difluoroacetyl group attached to the lysine residue. This modification can influence the compound’s reactivity and interactions, making it valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(F2Ac)-OH typically involves the protection of the lysine amino group, followed by the introduction of the difluoroacetyl group. The process can be summarized as follows:
Protection of the Amino Group: The ε-amino group of lysine is protected using a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl).
Introduction of Difluoroacetyl Group: The protected lysine is then reacted with difluoroacetic anhydride under controlled conditions to introduce the difluoroacetyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production.
化学反応の分析
Types of Reactions: H-Lys(F2Ac)-OH can undergo various chemical reactions, including:
Oxidation: The difluoroacetyl group can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the difluoroacetyl group, potentially converting it into other derivatives.
Substitution: The compound can participate in substitution reactions where the difluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce lysine derivatives with modified side chains.
科学的研究の応用
H-Lys(F2Ac)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins with modified properties.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.
作用機序
The mechanism of action of H-Lys(F2Ac)-OH involves its interaction with specific molecular targets. The difluoroacetyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This modification can alter the compound’s activity, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
類似化合物との比較
Nα-Acetyl-L-lysine: Similar in structure but lacks the difluoroacetyl group.
Nα-Propionyl-L-lysine: Contains a propionyl group instead of the difluoroacetyl group.
Nα-Butyryl-L-lysine: Features a butyryl group in place of the difluoroacetyl group.
Uniqueness: H-Lys(F2Ac)-OH is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and specificity, making it a valuable tool in various research applications.
特性
分子式 |
C8H14F2N2O3 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2,2-difluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H14F2N2O3/c9-6(10)7(13)12-4-2-1-3-5(11)8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)/t5-/m0/s1 |
InChIキー |
DNHURNFQAVQIGS-YFKPBYRVSA-N |
異性体SMILES |
C(CCNC(=O)C(F)F)C[C@@H](C(=O)O)N |
正規SMILES |
C(CCNC(=O)C(F)F)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


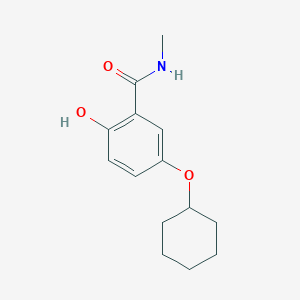
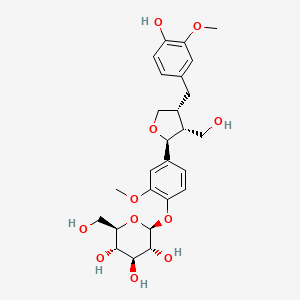
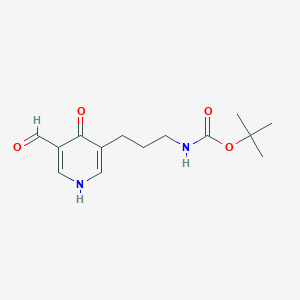

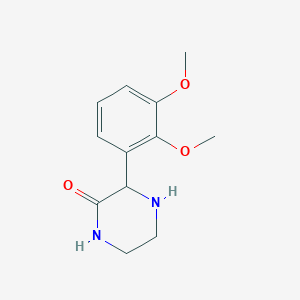
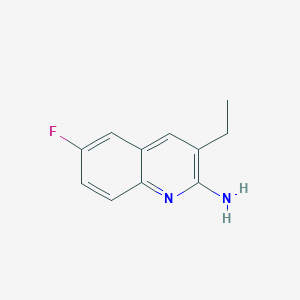
![(E)-4-[(2S,8S,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B14851492.png)
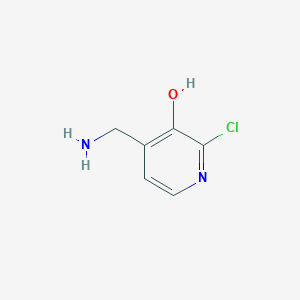
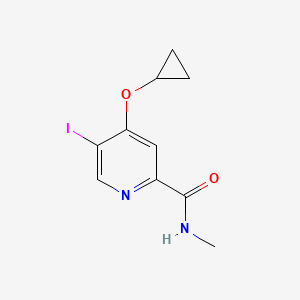

![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
